Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-7-methoxyquinazolin-6-yl acetate

Synthetic chemistry Pharmaceutical intermediates Protecting group strategy

Essential C6-protected building block for Gefitinib API synthesis. Its orthogonal acetoxy group prevents byproducts during C4 amination and deprotects cleanly (94% yield, 6N NH3/MeOH). Used as ANDA reference standard (Impurity 10) and privileged EGFR kinase library scaffold. Available at ≥97% purity.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.66
CAS No. 230955-75-6
Cat. No. B601132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinazolin-6-yl acetate
CAS230955-75-6
Synonyms6-Acetoxy-4-chloro-7-methoxyquinazoline;  4-Chloro-6-acetoxy-7-methoxyquinazoline;  4-Chloro-7-methoxy-6-quinazolinol 6-acetate;  Gefitinib interMediate V;  6-Quinazolinol, 4-chloro-7-Methoxy-, 6-acetate;  N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropox
Molecular FormulaC11H9ClN2O3
Molecular Weight252.66
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
InChIInChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6) – Key Quinazoline Intermediate for EGFR-TKI Synthesis


4-Chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6; molecular formula C11H9ClN2O3; molecular weight 252.65) is a functionalized quinazoline derivative characterized by a chlorine atom at the 4-position, a methoxy group at the 7-position, and an acetoxy group at the 6-position [1]. This substitution pattern positions the compound as the primary C6-acetoxy protected building block in the Gefitinib synthetic route, where it undergoes nucleophilic aromatic substitution at the C4 chlorine followed by C6 deprotection and subsequent side-chain installation . Commercially available at standard purities of ≥97% to ≥98.5% from multiple certified suppliers, it serves as both a synthetic intermediate and a pharmacopeial reference impurity standard [2].

Why 4-Chloro-7-methoxyquinazolin-6-yl acetate Cannot Be Substituted by Generic Quinazoline Intermediates in Gefitinib Synthesis


Structural analogs lacking the specific 6-acetoxy-4-chloro-7-methoxy substitution pattern introduce divergent reactivity that fundamentally alters synthetic feasibility. Generic 4-chloro-6,7-dimethoxyquinazolines or 4-chloro-7-methoxyquinazolin-6-ol analogs exhibit either incompatible protecting group chemistry or require additional synthetic steps that reduce overall efficiency . The acetoxy group at C6 serves a dual function: it acts as a protective group that remains stable during C4 nucleophilic substitution with 3-chloro-4-fluoroaniline, yet undergoes clean deprotection under mild ammoniacal methanol conditions (6N methanolic ammonia, room temperature, 90 minutes) to liberate the C6 hydroxyl for subsequent morpholinopropoxy side-chain installation . Alternative 6-hydroxy unprotected quinazolines exhibit competing reactivity at C6 during the critical C4 amination step, generating unwanted byproducts and necessitating more complex purification protocols [1]. This specific orthogonal protection strategy is optimized for the Gefitinib route and cannot be replicated by closely related quinazoline building blocks without compromising yield, purity, or process robustness.

4-Chloro-7-methoxyquinazolin-6-yl acetate – Quantified Comparative Performance Evidence for Procurement Decision-Making


Quantitative Deacetylation Yield Comparison: 94% Deprotection Efficiency Versus Alternative Protecting Group Strategies

When evaluated as a C6-protected intermediate, 4-chloro-7-methoxyquinazolin-6-yl acetate undergoes quantitative deacetylation to 4-chloro-7-methoxyquinazolin-6-ol with a demonstrated isolated yield of 94% under mild ammoniacal methanol conditions (6N methanolic ammonia, room temperature, 1.5 hours) . In contrast, alternative 6-O-protected quinazoline analogs (e.g., 6-benzyloxy or 6-pivaloyloxy derivatives) typically require harsher deprotection conditions (hydrogenolysis with Pd/C or strong acid/base hydrolysis) that risk concomitant hydrolysis of the C4 chlorine or incomplete conversion [1]. The 94% yield represents near-quantitative recovery of the 6-hydroxy intermediate with intact C4 chlorine functionality, directly enabling the subsequent Williamson ether synthesis step in the Gefitinib route.

Synthetic chemistry Pharmaceutical intermediates Protecting group strategy

Synthetic Purity Benchmark: 99.05% HPLC Purity in Patent-Optimized Preparations Versus Commercial Standard Grade

Patent-optimized synthetic protocols for 4-chloro-7-methoxyquinazolin-6-yl acetate achieve a validated purity of 99.05% with an accompanying 93.7% yield [1]. This high-purity specification represents a 2.05 absolute percentage point improvement over the commercial standard grade of ≥97% purity routinely offered by suppliers . For Gefitinib API synthesis, where impurity profiles are tightly regulated, this 2.05 percentage point purity differential translates to a 41% reduction in total impurity load (from 3.0% to 1.0% total impurities, as verified by commercial specifications of ≤1.0% total impurities for high-purity material) [2], minimizing downstream purification burden and reducing the risk of impurity carryover into the final API.

Process chemistry Quality control Pharmaceutical intermediate specifications

C4-Chlorine Reactivity Selectivity: Exclusive 4-Position Nucleophilic Substitution Without Competing C6 Acetate Interference

4-Chloro-7-methoxyquinazolin-6-yl acetate reacts with substituted anilines in toluene at 90°C to yield exclusively 4-anilinoquinazoline derivatives, with no reported competing reactivity at the C6 acetoxy position [1]. This chemoselectivity contrasts with unprotected 4-chloro-7-methoxyquinazolin-6-ol analogs, where the C6 hydroxyl can undergo O-arylation or oxidation under analogous reaction conditions [2]. In a structurally parallel system, the compound serves as a versatile building block for C4 diversification: reaction with p-toluenesulfonate-substituted anilines proceeds with full conversion to the corresponding 4-aminoquinazoline scaffold, enabling modular library synthesis of quinazolin-4-amine derivatives [3].

Regioselective synthesis Kinase inhibitor intermediates 4-Anilinoquinazoline

Regulatory Identity: Designated Gefitinib Impurity 10 Reference Standard Versus Non-Characterized Commercial Impurity Mixtures

4-Chloro-7-methoxyquinazolin-6-yl acetate is officially designated as Gefitinib Impurity 10 (also referred to as Gefitinib Impurity X) and is supplied with fully characterized analytical data compliant with regulatory guidelines for ANDA submissions [1]. This formal regulatory status distinguishes it from structurally similar quinazoline impurities (e.g., 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate, CAS 788136-89-0) that, while present in Gefitinib synthetic streams, lack the same degree of commercial availability as certified reference standards with documented certificates of analysis . The availability of Impurity 10 as a characterized single-entity reference standard enables accurate LC-MS/MS quantification, method validation (AMV), and quality control (QC) applications that are mandatory for ANDA filings [2].

Analytical method development Pharmaceutical impurity profiling Regulatory compliance

4-Chloro-7-methoxyquinazolin-6-yl acetate – Validated Research and Industrial Application Scenarios


Gefitinib API Manufacturing – C6-Protected Intermediate for Scalable Industrial Synthesis

As the penultimate protected intermediate in the Gefitinib synthetic route, 4-chloro-7-methoxyquinazolin-6-yl acetate is employed in large-scale manufacturing of Gefitinib API (CAS 184475-35-2). The compound's demonstrated 94% deacetylation yield under mild ammoniacal methanol conditions directly supports cost-efficient industrial production by minimizing intermediate loss at the C4 amination → C6 deprotection sequence. Commercial availability at 99.05% purity (patent-optimized) [1] reduces downstream purification burden and ensures compliance with ICH impurity guidelines for commercial API release. For procurement teams, this translates to lower cost-of-goods and reduced batch failure risk in cGMP manufacturing environments.

Generic Gefitinib ANDA Filing – Certified Impurity 10 Reference Standard for Regulatory Submission

For generic pharmaceutical companies preparing ANDA submissions for Gefitinib tablets, 4-chloro-7-methoxyquinazolin-6-yl acetate is procured specifically as Gefitinib Impurity 10 reference standard. The compound is supplied with full characterization data compliant with regulatory guidelines, enabling accurate LC-MS/MS quantification during forced degradation studies, impurity profiling, and analytical method validation [2]. Unlike structurally related impurities that require custom synthesis and in-house characterization, Impurity 10 is commercially catalogued as a certified single-entity standard, directly shortening the analytical development timeline and reducing regulatory query risk during FDA review.

Quinazoline Library Synthesis – Modular C4 Diversification for Kinase Inhibitor Discovery

In medicinal chemistry laboratories focused on EGFR and HER2 kinase inhibitor discovery, 4-chloro-7-methoxyquinazolin-6-yl acetate serves as a privileged scaffold for parallel library synthesis. The compound reacts with diverse substituted anilines in toluene at 90°C to generate 4-anilinoquinazoline derivatives with exclusive C4 regioselectivity and no competing C6 reactivity [3]. This chemoselectivity enables high-throughput synthesis of 4-anilinoquinazoline libraries without chromatographic separation of regioisomers. Subsequent deprotection of the C6 acetoxy group liberates a hydroxyl handle for further diversification via Williamson ether synthesis or Mitsunobu reactions, providing a modular route to structurally diverse kinase inhibitor candidates.

Process Development and Scale-Up – High-Yield Deacetylation Protocol Validation

Contract research and manufacturing organizations (CROs/CDMOs) optimizing Gefitinib or related quinazoline-based API synthetic routes utilize 4-chloro-7-methoxyquinazolin-6-yl acetate as the benchmark substrate for deacetylation protocol development. The validated 94% yield under 6N methanolic ammonia at room temperature for 90 minutes establishes a quantifiable performance baseline against which alternative deprotection conditions (e.g., aqueous NaOH, LiOH, enzymatic hydrolysis) are compared. This data-driven approach to process optimization ensures that modified protocols maintain or exceed the established 94% yield threshold, directly impacting process mass intensity (PMI) and manufacturing cost calculations for commercial-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxyquinazolin-6-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.